4-(naphthalen-1-yl)-1H-imidazole
Description
Properties
CAS No. |
13682-30-9 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Naphthalen 1 Yl 1h Imidazole
Established Synthetic Pathways for the Imidazole (B134444) Core Integration
The construction of the 4-(naphthalen-1-yl)-1H-imidazole scaffold can be achieved through both concerted, multi-component reactions and more traditional, stepwise synthetic sequences. These approaches offer different advantages regarding efficiency, scalability, and control over the final molecular structure.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single operation. wisdomlib.org The Debus-Radziszewski reaction and its modern variations represent a foundational MCR approach for imidazole synthesis. wikipedia.orgresearchgate.netscribd.com In principle, the synthesis of this compound could be attempted via a three-component reaction involving 1-naphthaldehyde (B104281), a 1,2-dicarbonyl compound like glyoxal, and an ammonia (B1221849) source such as ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net
Modern MCRs often employ a 1,2-diketone (e.g., benzil), an aldehyde, and ammonium acetate to form 2,4,5-trisubstituted imidazoles. researchgate.netrsc.orgrsc.orgijprajournal.com While using 1-naphthaldehyde in such a reaction would lead to a more substituted imidazole, the underlying principle demonstrates a robust method for incorporating an aryl group at the imidazole core in a single step. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles, where catalyst choice can be crucial for controlling selectivity between tri- and tetrasubstituted products. rsc.orgresearchgate.net
The following table summarizes representative conditions for multicomponent imidazole synthesis that could be adapted for the target compound.
| Reactants | Catalyst/Conditions | Product Type | Yield | Ref. |
| 1,2-Diketone, Aldehyde, NH₄OAc | Molecular Iodine, Solvent-free, Grinding | 2,4,5-Triarylimidazole | Good | researchgate.net |
| Benzil, Aldehyde, NH₄OAc | Catalyst-free, Solvent-free, Microwave | 2,4,5-Triarylimidazole | 80-99% | researchgate.net |
| Benzil/Benzoin, Aldehyde, NH₄OAc | CuI | 2,4,5-Trisubstituted Imidazole | up to 95% | rsc.org |
| Benzil, Aldehyde, Aniline, NH₄OAc | SBA-Pr-SO₃H, Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole | ~100% | ijprajournal.com |
Stepwise Synthesis Approaches
Stepwise syntheses provide a more controlled, albeit often longer, route to specific imidazole isomers. A classic and effective method involves the condensation of an α-haloketone with formamide (B127407) (the Wallach synthesis) or with an amidine. acs.orgorgsyn.org A logical stepwise pathway to synthesize this compound is as follows:
Preparation of the α-haloketone : Starting from 1-acetylnaphthalene, bromination yields the key intermediate, 2-bromo-1-(naphthalen-1-yl)ethanone (B79065).
Cyclization : The resulting α-bromoketone is then condensed with formamide, which serves as the source for the remaining N-C-N fragment of the imidazole ring, to produce this compound.
Alternatively, the α-haloketone can be reacted with an amidine. orgsyn.org For instance, reacting 2-bromo-1-(naphthalen-1-yl)ethanone with formamidine (B1211174) would also yield the target compound. This method offers excellent regiochemical control, as the substitution pattern is unambiguously defined by the starting ketone. A robust protocol for similar transformations involves reacting the α-bromo ketone with the amidine in aqueous THF with a base like potassium bicarbonate, which often provides the product in high purity without the need for chromatography. orgsyn.org
Catalytic Systems and Reaction Condition Optimization
The choice of catalyst and reaction conditions is paramount for optimizing yield, selectivity, and sustainability in the synthesis of this compound.
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and represent a premier strategy for synthesizing 4-aryl-1H-imidazoles. The Suzuki-Miyaura coupling is particularly effective for this purpose. acs.orgacs.orgnih.gov This approach involves the palladium-catalyzed reaction of a haloimidazole with an organoboron reagent.
A highly efficient and selective protocol for synthesizing 4(5)-aryl-1H-imidazoles uses commercially available 4(5)-bromo-1H-imidazole and an arylboronic acid. acs.orgacs.orgnih.gov To obtain the target compound, 4(5)-bromo-1H-imidazole would be coupled with naphthalene-1-boronic acid. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like cesium fluoride (B91410) under phase-transfer conditions, affording the desired product in good to excellent yields. acs.orgnih.gov
Another advanced catalytic method involves a tandem palladium-catalyzed reaction where an aryl halide, an imine, and carbon monoxide combine to generate a 1,3-dipole intermediate that undergoes cycloaddition to form the imidazole ring in a single operation. rsc.orgnih.gov
The table below highlights typical conditions for the palladium-catalyzed synthesis of 4(5)-aryl-1H-imidazoles.
| Imidazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Ref. |
| 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl₂(dppf) | CsF / Toluene, H₂O | 4(5)-Aryl-1H-imidazole | 66-91% | acs.org |
| 4(5)-Iodo-1H-imidazole | 3-Thiopheneboronic acid | Not specified | Not specified | 4(5)-(3-Thienyl)-1H-imidazole | 85% | acs.org |
While copper-catalyzed reactions are common for the N-arylation of imidazoles, organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgacs.org their application in direct C-arylation to form the 4-(naphthalen-1-yl) moiety is less prevalent than palladium-based methods.
Solvent-Free and Green Chemistry Methodologies
In line with the principles of green chemistry, several synthetic methods for imidazoles have been developed that minimize or eliminate the use of hazardous organic solvents. These techniques often involve solvent-free grinding, microwave irradiation, or the use of environmentally benign solvents like water. wisdomlib.orgresearchgate.netresearchgate.netasianpubs.org
Multicomponent reactions are particularly amenable to these conditions. For example, 2,4,5-triarylimidazoles can be synthesized in high yields by grinding a 1,2-diketone, an aromatic aldehyde, and ammonium acetate with a catalytic amount of molecular iodine at room temperature. researchgate.net Another approach utilizes microwave irradiation of the same components without any catalyst, leading to rapid reaction times (3-5 minutes) and excellent yields. ijprajournal.comresearchgate.net Similarly, a simple and efficient solventless microwave-assisted method starting from 1,2-diketones and urotropine (as a formaldehyde (B43269) source) in the presence of ammonium acetate has been reported for 4,5-disubstituted imidazoles. organic-chemistry.org These protocols are attractive due to their operational simplicity, reduced waste, and often easy work-up procedures. researchgate.netresearchgate.net
Regioselective Synthesis and Isomer Formation
A significant challenge in the synthesis of substituted imidazoles is controlling regioselectivity. When synthesizing this compound, the potential for isomer formation is a critical consideration.
Because the imidazole ring is unsubstituted on its nitrogen atoms, the product exists as a tautomeric mixture of this compound and 5-(naphthalen-1-yl)-1H-imidazole. This tautomerism is rapid, and the two forms are typically inseparable under normal conditions. Therefore, methods that begin with a symmetric imidazole precursor or result in a C4/C5 substituted product will yield this tautomeric mixture. For example, the Suzuki coupling of 4(5)-bromo-1H-imidazole with naphthalene-1-boronic acid directly leads to this inseparable mixture. acs.orgacs.org
Achieving regiospecificity to obtain a single isomer, such as a 1,4-disubstituted imidazole, requires a different strategy. Stepwise syntheses often provide this level of control. As mentioned in section 2.1.2, the condensation of 2-bromo-1-(naphthalen-1-yl)ethanone with formamide or an amidine will unambiguously place the naphthalenyl group at the C4 position of the imidazole ring. orgsyn.org Similarly, specific protocols have been developed for the regioselective synthesis of 1,4-disubstituted imidazoles, for instance, through the cyclization of a 2-azabuta-1,3-diene intermediate formed from a glycine (B1666218) derivative. rsc.org These methods are crucial when a single, defined isomer is required for specific applications.
Derivatization Strategies of the Naphthalene (B1677914) Moiety
The naphthalene ring of this compound is amenable to a variety of chemical modifications, primarily through electrophilic aromatic substitution and cross-coupling reactions. These transformations allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's properties.
Electrophilic substitution reactions on naphthalene preferentially occur at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. pearson.comvpscience.org In the context of this compound, the existing substitution at C4 of the imidazole ring influences the regioselectivity of further substitutions on the naphthalene moiety. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the naphthalene ring. vpscience.org Similarly, halogenation with reagents like bromine in carbon tetrachloride can yield α-bromo naphthalene derivatives. vpscience.org Friedel-Crafts acylation, another key electrophilic substitution, can be employed to introduce acyl groups. uomustansiriyah.edu.iqlibretexts.org The choice of solvent can significantly impact the regioselectivity of this reaction, with solvents like carbon disulfide favoring α-substitution and nitrobenzene (B124822) promoting β-substitution. uomustansiriyah.edu.iqlibretexts.org
Cross-coupling reactions offer a powerful alternative for derivatization, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H arylation of the naphthalene ring is a potential strategy, traditional cross-coupling reactions involving pre-functionalized naphthalene derivatives are more common. For example, a bromo-substituted this compound could be subjected to Suzuki, Heck, or Sonogashira coupling reactions to introduce a wide array of substituents.
Functionalization of the Imidazole Nitrogen and Carbon Positions
The imidazole ring of this compound offers multiple sites for functionalization, including the two nitrogen atoms and the carbon atoms at the C2 and C5 positions.
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated. nih.govorganic-chemistry.org N-alkylation can be achieved using various alkyl halides in the presence of a base. researchgate.net For instance, the reaction of an N-unsubstituted imidazole with benzyl (B1604629) bromide can lead to the corresponding N-benzyl derivative. nih.gov N-arylation can be accomplished through methods like the Chan-Lam coupling, which utilizes aryl boronic acids in the presence of a copper catalyst. organic-chemistry.orgamazonaws.com The use of ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can facilitate this transformation with aryl iodides and bromides. organic-chemistry.org
C-Halogenation and C-Lithiation/Arylation: The carbon positions of the imidazole ring can also be functionalized. C-halogenation introduces a useful handle for further cross-coupling reactions. While direct halogenation can be challenging to control, methods involving lithiation followed by quenching with an electrophilic halogen source are often employed. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups at the C2 and C5 positions of the imidazole ring. nih.gov The use of a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxy)methyl) group, can direct the regioselectivity of these arylations. nih.gov For example, C2-arylation of SEM-protected imidazoles can be achieved using aryl halides with a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
Imidazole Ring Formation: The synthesis of the this compound core can be achieved through various methods. One common approach is the condensation of an α-haloketone with an amidine. orgsyn.org For example, the reaction of 2-bromo-1-(naphthalen-1-yl)ethan-1-one with an appropriate amidine would yield the desired imidazole derivative. Another versatile method involves the condensation of an aldehyde (like naphthaldehyde), glyoxal, and ammonia (often from ammonium acetate). This reaction proceeds through the formation of a diimine intermediate, which then cyclizes to form the imidazole ring.
N-Arylation Mechanism: The Chan-Lam N-arylation reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The cycle is thought to involve oxidative addition of the aryl boronic acid to the copper catalyst, followed by coordination of the imidazole nitrogen. Reductive elimination then furnishes the N-arylated imidazole and regenerates the active copper catalyst.
Palladium-Catalyzed C-H Arylation Mechanism: The mechanism of palladium-catalyzed C-H arylation of the imidazole ring is complex and can proceed through different pathways, such as concerted metalation-deprotonation (CMD) or electrophilic metalation-deprotonation (EMD). nih.gov In both pathways, a palladium catalyst activates the C-H bond, leading to the formation of a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active palladium catalyst. nih.gov The choice of ligands and reaction conditions plays a critical role in determining the efficiency and regioselectivity of this transformation. nih.gov
Interactive Data Tables
Table 1: Derivatization Reactions of the Naphthalene Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 4-(nitro-naphthalen-1-yl)-1H-imidazole |
| Halogenation | Br₂, CCl₄ | 4-(bromo-naphthalen-1-yl)-1H-imidazole |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | 4-(acetyl-naphthalen-1-yl)-1H-imidazole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-(aryl-naphthalen-1-yl)-1H-imidazole |
Table 2: Functionalization of the Imidazole Ring
| Reaction Type | Reagents and Conditions | Position of Functionalization | Expected Product |
| N-Alkylation | Benzyl bromide, base | N1 | 1-benzyl-4-(naphthalen-1-yl)-1H-imidazole |
| N-Arylation (Chan-Lam) | Arylboronic acid, Cu catalyst | N1 | 1-aryl-4-(naphthalen-1-yl)-1H-imidazole |
| C2-Arylation (Pd-catalyzed) | Aryl halide, Pd(OAc)₂, P(n-Bu)Ad₂, NaOt-Bu | C2 | 2-aryl-4-(naphthalen-1-yl)-1H-imidazole |
Structural Elucidation and Conformational Analysis of 4 Naphthalen 1 Yl 1h Imidazole
Spectroscopic Characterization Methodologies
Spectroscopic methods form the cornerstone of molecular characterization, providing insights into the electronic and vibrational states of the molecule, as well as the chemical environment of each atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-(naphthalen-1-yl)-1H-imidazole, ¹H and ¹³C NMR spectra are essential for confirming its structure.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the imidazole (B134444) ring and the naphthalene (B1677914) ring system. The chemical shifts of the imidazole protons provide information about the electronic environment of the heterocyclic ring. The protons on the naphthalene ring would appear as a complex series of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their positions on the fused ring system.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the carbon atoms of the imidazole ring from those of the naphthalene moiety. General spectral data for related imidazole derivatives are often recorded in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard. openreadings.eursc.org
| Nucleus | Anticipated Chemical Shift Range (ppm) | Description |
|---|---|---|
| ¹H | 12.0 - 13.0 | Imidazole N-H proton (if not exchanged) |
| ¹H | 7.0 - 9.0 | Aromatic protons (naphthalene and imidazole C-H) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the imidazole ring, C-H stretching from the aromatic rings, and C=C and C=N stretching vibrations within the rings. openreadings.eunih.gov The positions of these bands help confirm the presence of the core imidazole and naphthalene structures.
| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole) | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀N₂), the molecular weight is 194.23 g/mol . chemicalbook.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. openreadings.eu
UV-Vis Spectroscopy in Structural Studies
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated naphthalene and imidazole ring systems. The position and intensity of these absorption maxima are characteristic of the chromophore's structure. Studies on related compounds, such as 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole, have been conducted to investigate their photophysical properties. nih.gov
Supramolecular Assembly and Intermolecular Interactions
The self-assembly of this compound in the solid state is anticipated to be driven by a combination of strong directional hydrogen bonds and weaker, yet significant, π-system interactions.
A predominant feature in the crystal structures of many neutral, non-N-substituted imidazole derivatives is the formation of a robust N-H···N hydrogen-bonded tape or chain motif. nih.gov In this arrangement, the protonated nitrogen of one imidazole ring forms a hydrogen bond with the unprotonated nitrogen of an adjacent molecule, leading to the formation of infinite one-dimensional chains. This type of interaction is a persistent and predictable element of supramolecular assembly in such systems. nih.gov For instance, in the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, molecules are arranged in chains through N-H···N interactions between the imidazole rings of neighboring molecules. lookchem.com
Furthermore, weaker C-H···π interactions, where a carbon-hydrogen bond acts as a weak acid and interacts with the electron cloud of a nearby aromatic ring, are also likely to play a role in the three-dimensional organization of the molecules. These interactions, although individually weak, can collectively contribute to the stability of the crystal packing. The interplay between the strong, directional N-H···N hydrogen bonds and the less directional but significant π-π and C-H···π interactions will ultimately determine the final supramolecular architecture. The relative orientation of the naphthalene and imidazole rings, defined by the torsion angle between them, will also be a critical factor in accommodating these various intermolecular forces. In many aryl-imidazole systems, a significant twist between the planes of the two rings is observed to minimize steric hindrance and optimize packing efficiency. lookchem.commdpi.com
The following tables provide representative data for intermolecular interactions found in analogous compounds, which can be considered as a model for the interactions expected in this compound.
Table 1: Hydrogen Bond Geometries in Related Imidazole Derivatives
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole lookchem.com | N-H···N | 0.86 | 2.04 | 2.895(2) | 172 |
| 4,5-dinitro-1H-imidazole researchgate.net | N-H···N | 0.88 | 2.05 | 2.924(2) | 173 |
This table presents typical hydrogen bond parameters observed in the crystal structures of related imidazole compounds, illustrating the expected N-H···N interactions.
Table 2: π-π Stacking Parameters in a Related Aryl Imidazole Compound
| Compound | Ring 1 | Ring 2 | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |
| 4-(1H-imidazol-1-yl)benzaldehyde nih.gov | Phenyl | Phenyl | 3.7749(2) | 3.5002(10) | 22.6 |
This table provides an example of π-π stacking parameters for the aromatic rings in a related aryl imidazole, which can serve as a model for the interactions involving the naphthalene and imidazole rings of the title compound.
Computational and Theoretical Investigations of 4 Naphthalen 1 Yl 1h Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for molecules, offering a balance between accuracy and computational cost. It is widely used to determine the optimized geometry and electronic properties of chemical compounds. researchgate.net DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, can accurately predict molecular structures by comparing calculated data with experimental X-ray diffraction results. researchgate.net
The electronic structure of a molecule is fundamental to its reactivity and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small gap indicates higher reactivity and lower stability, characterizing a "soft" molecule. irjweb.comsamipubco.com For imidazole (B134444) and its derivatives, the HOMO-LUMO gap has been studied to understand their bioactivity, as charge transfer can occur within the molecule. irjweb.comrsc.org In a study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com For naphthalene (B1677914), DFT studies have reported the HOMO-LUMO gap to be around 4.75 eV. samipubco.com The electronic structure of 4-(naphthalen-1-yl)-1H-imidazole is a composite of these two moieties, and its HOMO-LUMO gap would reflect the intramolecular charge transfer between the electron-rich imidazole ring and the π-system of the naphthalene group. Adsorption of a related imidazole derivative onto nanocrystals has been shown to lower its HOMO energy level. nih.gov
The charge distribution within the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-deficient regions. nih.gov These maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. ifo.lviv.ua By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. mdpi.comresearchgate.net
For a molecule like this compound, the vibrational spectrum would feature characteristic peaks for:
N-H stretching: Typically observed in the high-frequency region of the IR spectrum.
Aromatic C-H stretching: From both the naphthalene and imidazole rings. mdpi.com
C=C and C=N stretching: Associated with the aromatic rings.
Ring deformation modes: Characteristic of the fused naphthalene and the five-membered imidazole rings.
The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is also employed to provide a quantitative description of each normal mode's character. mdpi.com Such detailed assignments confirm the molecular structure and provide insight into the intramolecular forces. iu.edu.sa
Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. irjweb.com These descriptors are calculated using the energies of the HOMO and LUMO orbitals. Key descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is directly related to the HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their reaction mechanisms. irjweb.com A molecule with high chemical hardness and low softness is generally less reactive. irjweb.com
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to charge transfer. irjweb.com |
| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates high polarizability and reactivity. irjweb.com |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of this compound in various environments. For a related naphthalene–phenanthro[9,10-d]imidazole molecule, MD simulations were used to understand the influence of solvent polarity on π–π stacking interactions and self-assembly processes. rsc.org Such simulations can reveal how the molecule behaves in solution, how it interacts with solvent molecules, and how it might aggregate, which is crucial for understanding its behavior in biological systems or for materials science applications. rsc.org
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). arabjchem.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Derivatives of imidazole and naphthalene have been the subject of numerous docking studies against various biological targets. For instance, imidazole derivatives have been docked against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antimicrobial agents. arabjchem.orgscilit.com Similarly, naphthyl-substituted benzimidazoles have shown strong binding interactions with E. coli topoisomerase I, suggesting a potential mechanism for their antimicrobial activity. mersin.edu.trresearchgate.net Studies on other naphthalene-bearing compounds have identified them as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov These studies often reveal that the naphthalene moiety plays a crucial role in the binding affinity. nih.gov
A typical docking study of this compound would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.
Placing the ligand into the protein's active site.
Using a scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol).
Analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.
| Compound Class | Protein Target | Key Findings |
| Imidazole Derivatives | GlcN-6-P amidotransferase | Good affinity toward the active pocket, suggesting potential as inhibitors. arabjchem.orgscilit.com |
| Naphthyl-substituted Benzimidazoles | E. coli Topoisomerase I | Strong interactions with active site residues, potential as potent inhibitors. mersin.edu.trresearchgate.net |
| Sulphonamide Naphthalene Derivatives | Tubulin | Binds well to the colchicine-binding site, acting as a microtubule-destabilizing agent. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.govresearchgate.net
The QSAR process involves several steps:
Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., LogP), electronic properties, and 3D shape. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors with the biological activity. brieflands.comnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness. researchgate.net
QSAR studies on imidazole-containing compounds have successfully modeled their farnesyltransferase inhibitory activity, indicating that the volume, shape, and polarity of the molecules are important for their function. nih.gov For other heterocyclic systems, QSAR models have shown that descriptors related to polarizability, electronegativity, and surface area can positively correlate with activity. nih.gov A QSAR model for this compound and its analogs could accelerate the discovery of new derivatives with enhanced potency for a specific biological target. researchgate.net
Natural Bond Orbital (NBO) and Electrostatic Potential (MEP) Analyses
Detailed Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses for this compound are not extensively available in the public domain. These computational studies are crucial for understanding the intramolecular and intermolecular bonding and interactions that govern the behavior of the molecule.
NBO analysis provides a framework for examining charge transfer and donor-acceptor interactions within a molecule. By analyzing the interactions between filled donor and empty acceptor NBOs, it is possible to quantify the hyperconjugative interactions that contribute to the stability of the molecular structure. This analysis can pinpoint the specific orbitals involved in electron delocalization and provide a quantitative measure of their interaction energies.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface indicates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This information is critical for understanding how the molecule will interact with other chemical species.
While specific NBO and MEP data for this compound is not readily accessible, these theoretical methods form a fundamental part of modern computational chemistry and are essential for a comprehensive understanding of this and other complex organic molecules.
Prediction of Physicochemical and ADMET Properties
The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound have been predicted using various computational models. These predictions are vital in the early stages of drug discovery and development to assess the potential of a compound to become a viable drug candidate.
The predicted physicochemical properties provide insights into the molecule's behavior in a biological system. Key parameters include molecular weight, lipophilicity (LogP), and water solubility. For instance, the predicted LogP value suggests that this compound is a lipophilic molecule, which can influence its ability to cross cell membranes.
ADMET predictions offer a preliminary assessment of the compound's pharmacokinetic and toxicological profile. These predictions can help to identify potential liabilities early on, such as poor absorption or potential for toxicity. For example, predictions suggest that this compound has good human intestinal absorption. However, it is also predicted to be an inhibitor of several cytochrome P450 enzymes, which could lead to drug-drug interactions.
Below are data tables summarizing the predicted physicochemical and ADMET properties of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| LogP | 3.08 |
| Water Solubility | 0.046 g/L |
| pKa (most acidic) | 12.86 |
| pKa (most basic) | 5.58 |
| Polar Surface Area | 30.1 Ų |
| Number of Rotatable Bonds | 1 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
Table 2: Predicted ADMET Properties of this compound
| Category | Property | Predicted Result |
| Absorption | Human Intestinal Absorption | Good |
| Caco-2 Permeability | Low | |
| P-glycoprotein Substrate | Yes | |
| Distribution | BBB Permeability | High |
| CNS Permeability | > -2 | |
| Plasma Protein Binding | 95.38% | |
| Metabolism | CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes | |
| CYP2C19 Inhibitor | Yes | |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | Yes | |
| Toxicity | AMES Toxicity | Non-toxic |
| Carcinogenicity | Non-carcinogen | |
| hERG I Inhibitor | No | |
| hERG II Inhibitor | No | |
| Skin Sensitization | No |
Biological and Biochemical Activity Studies of 4 Naphthalen 1 Yl 1h Imidazole and Its Derivatives Pre Clinical and Mechanistic Focus
In Vitro Cellular Activity Investigations (Non-Human Cell Lines)
Antiproliferative Activity against Cancer Cell Lines (e.g., HepG2, A549, K562, MCF-7, HeLa, HT29)
Derivatives of 4-(naphthalen-1-yl)-1H-imidazole have demonstrated notable antiproliferative effects against a variety of cancer cell lines. For instance, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salt (IMS) derivatives, which combine the 1,4-dialkoxynaphthalene and imidazole (B134444) pharmacophores, have shown cytotoxic activities against HepG2 (liver cancer) and HT-29 (colon cancer) cells. mdpi.com Similarly, a series of 2,4,5-triphenyl-1H-imidazole derivatives were evaluated for their in vitro antiproliferative activity against the human non-small cell lung carcinoma A549 cell line, with some compounds showing significant growth inhibitory effects. imedpub.comresearchgate.net One particular derivative, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, was identified as a promising candidate, inhibiting the growth of 90.33% of the A549 cancer cells. imedpub.com
Furthermore, certain imidazole derivatives have exhibited potent activity against HeLa (cervical cancer) cells. nih.gov A study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives found that most of the tested compounds showed improved antiproliferative activity compared to the control drugs 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). nih.gov One compound, in particular, demonstrated outstanding activity against three cancer cell lines and was considerably more potent than both 5-FU and MTX. nih.gov
The antiproliferative potential of these compounds has also been observed in breast cancer cell lines like MCF-7. mdpi.commdpi.com A series of 1-(diarylmethyl)-1H-imidazoles were designed as hybrid scaffolds and evaluated for their activity in MCF-7 cells, with some showing promising results. mdpi.com Another study synthesized N-1 arylidene amino imidazole-2-thiones and tested their cytotoxic effects on MCF-7, HepG2, and HCT-116 (colon cancer) cell lines, revealing moderate to good antitumor activities. mdpi.com
It is worth noting that while many derivatives show promise, not all are active. For example, some imidazole-5(4H)-one analogs were found to be inactive at a 10 µM concentration against tested cell lines. sciencescholar.us
Table 1: Antiproliferative Activity of Selected Imidazole Derivatives
The cytotoxic effects of these imidazole derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle. For instance, 2-(Naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone (HL66) was found to induce cell death in M21 skin cancer cells, which was characterized as a mitotic catastrophe. nih.gov This compound was shown to inhibit the dephosphorylation of cyclin-dependent kinase (Cdk) 1 and the formation of the Cdk1/cyclin B1 complex, leading to cell cycle arrest at the S and G2/M phases. nih.gov
Similarly, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones were shown to induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com Studies on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed that the most active compound induced apoptosis in HeLa cells by upregulating mitochondrial apoptotic pathways, as evidenced by changes in the expression of Bax, Bcl-2, and Caspase 3. nih.gov Imidazole itself has been shown to induce apoptosis in HEC-1B cells, accompanied by the activation of caspase 9 and 3. scispace.com This proapoptotic effect was linked to an increase in Bim expression, which was in turn regulated by the upregulation and nuclear localization of Foxo3a. scispace.com
In addition to apoptosis, autophagy modulation has been identified as a key mechanism for the anticancer effects of imidazole derivatives. Autophagy is a cellular process of self-degradation that can either promote cell survival or cell death. Imidazole has been found to inhibit autophagy flux by blocking the maturation of autophagosomes into autolysosomes in HEC-1B cells. scispace.com This blockage of autophagic degradation, coupled with the induction of apoptosis, highlights a dual mechanism of action. scispace.com
Studies on other imidazole-containing compounds, such as mebendazole, have also shown the induction of autophagy in glioblastoma cells. nih.gov Furthermore, research on dihydroxy-naphthalene derivatives has indicated that autophagy plays a crucial role in their pro-apoptotic effects, with preliminary mechanisms suggesting the inhibition of the PI3K/AKT/mTOR pathway. researchgate.net
Antimicrobial Activity against Bacterial Strains (Gram-positive, Gram-negative)
Derivatives of this compound have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A series of N-substituted imidazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov
In another study, newly synthesized 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were screened for their in-vitro antibacterial activity against S. aureus and E. coli. researchgate.net Certain compounds within this series registered significant activity. researchgate.net The imidazole ring is a known pharmacophore that contributes to antibacterial activity, and its combination with other moieties can enhance this effect. researchgate.net
Antifungal Activity against Fungal Species (e.g., Candida albicans)
The antifungal potential of imidazole derivatives is well-documented. Several studies have highlighted the efficacy of compounds containing the this compound scaffold against various fungal species, particularly Candida albicans. For example, a series of N-substituted imidazole derivatives were tested for their antifungal activity against C. albicans and Aspergillus niger. nih.gov
Novel naphthalen-2-acyl imidazolium salts have shown prominent anti-Candida activity, with some derivatives exhibiting stronger effects than the reference drug miconazole. nih.gov A study focusing on imidazole derivatives combined with a 2,4-dienone motif also reported broad-spectrum antifungal activity, including against C. albicans. nih.gov Furthermore, a review of imidazole derivatives highlighted that certain nitro-containing imidazoles showed antifungal activity against various Candida species, although their activity against C. albicans was noted as low in that specific study. clinmedkaz.org
Table 2: Antimicrobial and Antifungal Activity of Selected Imidazole Derivatives
Anti-inflammatory Activity in Cellular Models
The anti-inflammatory properties of imidazole derivatives have also been investigated. A study on novel imidazole-5(4H)-one analogs revealed that some derivatives displayed potent anti-inflammatory activity, even slightly higher than the reference drug diclofenac. sciencescholar.us Another study focused on the synthesis of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives and evaluated their in vitro anti-inflammatory inhibitory activity by targeting the p38 MAP kinase. nih.gov The imidazole pharmacophore is known to be present in molecules with anti-inflammatory effects. scispace.com
Antioxidant Activity (e.g., DPPH Radical Scavenging Assays)
The antioxidant potential of imidazole derivatives is a significant area of investigation. openreadings.eu Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. jclmm.com Antioxidants can mitigate this damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds. jclmm.comnih.govresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at 517 nm, which corresponds to the reduction of the violet DPPH to the yellow diphenylpicrylhydrazine. jclmm.com
Studies on various imidazole-containing compounds have demonstrated their potential as antioxidants. While specific DPPH assay data for this compound is not extensively detailed in the provided search results, the broader class of imidazole derivatives has shown significant radical scavenging activity. jclmm.com For instance, a study on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives highlighted their antioxidant capabilities using the DPPH method. jclmm.com The general principle suggests that the electron-rich nature of the imidazole ring, combined with the aromatic naphthalene (B1677914) system, could contribute to the radical scavenging properties of this compound and its derivatives.
Table 1: Antioxidant Activity of Representative Imidazole Derivatives
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives | DPPH Radical Scavenging | The majority of the synthesized compounds demonstrated significant antioxidant effects. | jclmm.com |
| 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives | General Biological Activity | Imidazole derivatives exhibit a wide range of biological activities, including antioxidant effects. | openreadings.eu |
Molecular Target Identification and Engagement Studies
The therapeutic effects of this compound derivatives are rooted in their ability to interact with specific molecular targets, including enzymes, receptors, and other proteins, thereby modulating their function and influencing cellular signaling pathways.
Enzyme Inhibition Kinetics and Mechanisms (e.g., CYP26, Topoisomerase I, DHPS)
CYP26A1 Inhibition: The cytochrome P450 enzyme CYP26A1 is responsible for the metabolism of all-trans-retinoic acid (ATRA), a crucial molecule in cell growth and differentiation. nih.govnih.gov Inhibition of CYP26A1 can increase local concentrations of ATRA, making it a promising strategy for cancer therapy. nih.govnih.gov A series of amide imidazole derivatives have been designed and evaluated as CYP26A1 inhibitors. nih.gov Two promising inhibitors, compounds 20 and 23, demonstrated IC50 values of 0.22 µM and 0.46 µM, respectively, and showed higher selectivity for CYP26A1 over other cytochrome P450 enzymes like CYP2D6 and CYP3A4 when compared to the known inhibitor liarozole. nih.gov
Topoisomerase I Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. indianchemicalsociety.comnih.gov They are validated targets for anticancer drugs. indianchemicalsociety.comresearchgate.net Certain imidazole-fused quinoxalines have been identified as dual inhibitors of human topoisomerase I (hTopo I) and topoisomerase II. indianchemicalsociety.com For example, the introduction of an imidazole moiety at the end of a propyl chain in dibenzo[c,h] nih.govnih.govnaphthyridines conferred Topoisomerase I inhibitory activity. nih.gov Furthermore, naphthalimide-phenanthro[9,10-d]imidazole derivatives have been shown to interact with DNA and inhibit human topoisomerase IIα, suggesting a mechanism for their cytotoxic effects against cancer cell lines. nih.gov
Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a key enzyme in the bacterial folate synthesis pathway, making it an attractive target for antimicrobial agents. nih.govpatsnap.comnih.gov The inhibition of DHPS prevents bacteria from producing folic acid, which is necessary for their growth and replication. patsnap.com While sulfonamides are the classic inhibitors of DHPS, resistance has prompted the search for new scaffolds. nih.govnih.gov Fragment-based screening has identified novel inhibitors that bind to the pterin (B48896) pocket of DHPS. nih.govnih.gov A compound designated as Dihydropteroate synthase-IN-1 has shown potent inhibitory activity against DHPS and exhibits broad-spectrum antimicrobial and antifungal properties. medchemexpress.com
Table 2: Enzyme Inhibition by Imidazole Derivatives
| Enzyme | Inhibitor Class | IC50 / Activity | Reference |
|---|---|---|---|
| CYP26A1 | Amide imidazole derivative (Compound 20) | 0.22 µM | nih.gov |
| CYP26A1 | Amide imidazole derivative (Compound 23) | 0.46 µM | nih.gov |
| Topoisomerase I | Imidazole-fused quinoxalines (Compounds 4D and 4E) | Dual inhibitors of hTopo I and II | indianchemicalsociety.com |
| Topoisomerase IIα | Naphthalimide-phenanthro[9,10-d]imidazole derivative (Compound 16) | Inhibits human topoisomerase IIα | nih.gov |
| DHPS | Dihydropteroate synthase-IN-1 | Potent inhibitor | medchemexpress.com |
Receptor Binding Assays and Ligand-Receptor Interactions (e.g., Adrenergic Receptors, Serotonin (B10506) Receptors)
Adrenergic Receptors: Derivatives of this compound have shown significant activity at adrenergic receptors. The compound 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a naphthalene analog of medetomidine, is a highly potent and selective alpha-2 adrenoceptor agonist. nih.gov Structure-activity relationship studies have revealed that modifications to the carbon bridge between the naphthalene and imidazole rings, as well as the chirality at this position, are crucial for potent alpha-2 adrenoceptor activity and selectivity over alpha-1 adrenoceptors. nih.gov For example, the S-(+)-isomer of this compound showed greater affinity for both alpha-1 and alpha-2 adrenoceptors in rat brain compared to the R-(-)-isomer. nih.gov
Serotonin Receptors: The serotonin system is a key target for drugs treating central nervous system disorders. nih.govnih.gov Imidazole derivatives have been investigated as modulators of serotonin receptors. nih.govresearchgate.net Arylpiperazine-substituted imidazole derivatives, for instance, exhibit high affinity for 5-HT1A and 5-HT7 receptors. nih.gov Certain marine indole (B1671886) alkaloids with an imidazole-like structure have shown nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The lipophilic nature of substituents on the imidazole core appears to play a critical role in the affinity towards these receptors. nih.gov
Table 3: Receptor Binding Affinities of Naphthalene-Imidazole Derivatives
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| 4-[1-(1-naphthyl)ethyl]-1H-imidazole (S-(+)-isomer) | α1-Adrenoceptor (rat brain) | High affinity | nih.gov |
| 4-[1-(1-naphthyl)ethyl]-1H-imidazole (S-(+)-isomer) | α2-Adrenoceptor (rat brain) | High affinity | nih.gov |
| Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines (Compounds 2a, 2c, 2d, 2e) | Various Serotonin Receptors (5-HT1A, 5HT1B/1D, 5-HT2B, 5-HT6, 5-HT7) | High nanomolar affinity | researchgate.net |
Protein-Ligand Interaction Characterization (e.g., Biophysical Methods)
The interaction of imidazole derivatives with their protein targets has been characterized using various biophysical and computational methods. Molecular docking studies have been employed to understand the binding modes of these compounds. For example, the binding of naphthalimide-phenanthro[9,10-d]imidazole derivatives to DNA has been investigated using absorption and emission spectroscopy, as well as viscosity measurements, indicating a groove binding interaction. nih.gov Computational studies have also been used to explore the interaction of imidazole derivatives with the ATP binding domain of EGFR, guiding the design of more potent inhibitors. rsc.org
Cellular Signaling Pathway Modulation (e.g., EGFR pathway)
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, and its dysregulation is linked to various cancers. rsc.orgnih.gov Imidazole-based compounds have emerged as potent inhibitors of the EGFR signaling pathway. rsc.orgnih.govresearchgate.net Several imidazole and fused imidazole derivatives have been synthesized and shown to inhibit EGFR enzymatic activity in vitro. rsc.org For instance, compounds 2c and 2d from one study exhibited IC50 values of 617.33 nM and 710 nM, respectively, against EGFR. rsc.org Further optimization led to a compound with an IC50 of 236.38 nM, comparable to the standard drug erlotinib. rsc.org These inhibitors are thought to act by binding to the ATP-binding domain of the EGFR kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation. rsc.org
In Vivo Mechanistic Studies in Animal Models (Non-Human)
While extensive in vitro data exists, in vivo studies in animal models are crucial for understanding the physiological effects and therapeutic potential of these compounds. The naphthalene analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, has been shown to be a potent and selective alpha-2 adrenoceptor agonist in guinea pig ileum. nih.gov In another example, an in vivo anticancer evaluation of a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor was conducted against human xenograft tumors in nude mice, demonstrating the translation of in vitro findings to a living system. researchgate.net
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Naphthalene (B1677914) Ring Substitution on Biological Activity
The naphthalene ring is more than a simple bulky substituent; its position, substitution, and even its degree of saturation are critical determinants of biological activity.
Studies on naphthalene-chalcone hybrids suggest that the position of substitution on the naphthalene ring can significantly influence activity, with substitution at the 2-position showing increased biological effects in some contexts. nih.gov The naphthalene ring is thought to contribute positively to activity by forming aromatic hydrogen bonds within the active sites of enzymes. nih.gov
In a series of α(1A)-adrenoceptor agonists, the core structure was a 5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl moiety. thebiogrid.orgnih.gov The partial saturation of the naphthalene ring to a tetralone system was a key feature of these selective agonists. Further modifications to this saturated ring system were explored to optimize activity and selectivity. nih.gov
In other cases, the nature of the linker atom between the naphthalene ring and other parts of a molecule has proven critical. In one series of antagonists, substituting a methylene (B1212753) linker (CH₂) with sulfur (S) or sulfonyl (SO₂) groups produced useful surrogates, whereas an oxygen linker led to a nearly 150-fold decrease in potency. acs.org This dramatic loss of activity was attributed to conformational effects that prevent the optimal positioning of the naphthalene ring for binding. acs.org
Role of the Imidazole (B134444) Scaffold in Molecular Recognition and Binding Affinity
The imidazole scaffold is a cornerstone of medicinal chemistry, prized for its unique structural and electronic properties. nih.govnih.gov This five-membered aromatic heterocycle is found in many natural products, including histamine (B1213489) and the amino acid histidine. biomedpharmajournal.org Its ability to participate in a wide array of intermolecular interactions is key to its role in molecular recognition.
The special characteristics of the imidazole ring allow it to bind with various enzymes and receptors through multiple mechanisms, including:
Hydrogen bonds nih.gov
Coordination and ion-dipole interactions nih.gov
Cation-π interactions nih.gov
Hydrophobic effects and Van der Waals forces nih.gov
The importance of the imidazole ring has been demonstrated in the development of anticancer agents from naphthalene-1,4-dione scaffolds. Research showed that incorporating an imidazole ring into these structures enhanced both the potency and the selectivity of the compounds. nih.gov A direct comparison between an uncyclised amide compound and its corresponding cyclised imidazole derivative revealed a sharp increase in potency for the imidazole-containing molecule. rsc.org
| Compound ID | Structure Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 39 | Uncyclised Amide | 26 | rsc.org |
| 44 | Cyclised Imidazole | 6.4 | rsc.org |
This evidence underscores the imidazole scaffold's critical role in creating a rigid and optimally oriented structure for potent biological activity.
Stereochemical Influences on Activity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For derivatives of 4-(naphthalen-1-yl)-1H-imidazole, the chirality at the carbon bridge connecting the two ring systems can dramatically alter both binding affinity and functional activity.
A prominent example is seen with the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analogue of the α₂-adrenoceptor agonist medetomidine. nih.gov Receptor binding studies in rat brain tissue showed that the S-(+)-isomer possessed greater binding affinity than the R-(-)-isomer at both α₁- and α₂-adrenoceptors. nih.gov
Furthermore, the functional activities of these isomers were distinct. In the guinea pig ileum, the R-(-)-isomer displayed no agonist activity at α₂-adrenoceptors. nih.gov Instead, it acted as an antagonist at α₂A-adrenoceptors in human platelets, where it was ten times more potent than the S-(+)-isomer. nih.gov This demonstrates that the specific three-dimensional arrangement of the naphthalene and imidazole rings is crucial for determining whether the compound will act as an agonist or an antagonist.
| Isomer | Binding Affinity (α₁ & α₂) | Functional Activity (α₂-Adrenoceptor) | Reference |
|---|---|---|---|
| S-(+)-2 | Higher affinity | Agonist | nih.gov |
| R-(-)-2 | Lower affinity | Antagonist (10-fold more potent than S-isomer) | nih.gov |
Bioisosteric Modifications and their Effects on Activity
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool in drug design. u-tokyo.ac.jp This approach has been applied to the naphthalene-imidazole framework to modulate activity, improve metabolic stability, and explore the chemical space around a lead compound.
One of the most common bioisosteric replacements involves substituting one aromatic ring system for another. The naphthalene ring, for instance, is considered a bioisostere of the indole (B1671886) ring found in melatonin. scielo.br This principle was used to create agomelatine, a naphthalenic analogue of melatonin, which was developed as an antidepressant. scielo.br
More novel bioisosteric replacements for the naphthalene ring itself have also been investigated. In one study, benzazaborinines were synthesized and evaluated as direct replacements for naphthalene in analogues of the well-known drug propranolol. researchgate.net These boron-containing analogues showed comparable potency and favorable pharmacokinetic profiles, demonstrating that an azaborinine can successfully mimic a naphthalene core. researchgate.net
Bioisosterism can also be applied to the atoms linking different parts of a molecule. As mentioned previously, replacing a methylene or sulfur linker with an oxygen atom between a naphthalene ring and a phenyl ring resulted in a significant loss of potency, highlighting the sensitivity of the biological target to the linker's conformational and electronic properties. acs.org
Rational Design and Synthesis of Analogues based on Mechanistic Insights
Advances in understanding the mechanisms of action and key binding interactions have enabled the rational design and synthesis of novel analogues with improved properties. A clear example is the development of anticancer agents based on a 1,4-naphthoquinone (B94277) scaffold. nih.govrsc.org
The initial hit compound, BH10, showed promising cancer cell-specific cytotoxicity. rsc.org Based on this lead, a library of analogues was rationally designed and synthesized to improve potency and selectivity. nih.gov This effort included replacing a morpholine (B109124) chain with various functional groups and increasing the scaffold's rigidity by cyclizing a side chain to form a naphthoimidazole structure. rsc.org
The synthesis of these imidazole derivatives led to compounds with significantly enhanced potency. rsc.org Further structure-activity relationship studies on this new series involved modifying the substituent at the 2-position of the newly formed imidazole ring.
| Compound ID | Substituent at 2-position | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 44 | Methyl | 6.4 | rsc.org |
| 45 | Ethyl | 12 | rsc.org |
| 47 | Butyl | 14 | rsc.org |
| 46 | Propyl | 19 | rsc.org |
The results indicated that a small methyl group at the 2-position of the imidazole ring was optimal for potency. rsc.org This type of systematic, rational design, informed by mechanistic understanding and SAR data, is essential for advancing lead compounds toward clinical candidates. Other synthetic strategies have focused on creating different substitution patterns, such as 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives, to explore their potential as anticancer agents. openreadings.eu
Advanced Research Applications Non Biomedical Clinical
Supramolecular Chemistry and Complex Formation
The structure of 4-(naphthalen-1-yl)-1H-imidazole and its derivatives is highly conducive to the formation of complex supramolecular architectures. The imidazole (B134444) ring provides key hydrogen bonding sites (N-H donor and pyridine-like N acceptor), while the extended π-system of the naphthalene (B1677914) moiety facilitates π-π stacking interactions. These non-covalent forces are fundamental in the self-assembly of molecules into well-defined, higher-order structures.
Research on related naphthalene-imidazole compounds has demonstrated their ability to form one-dimensional (1D) chains, two-dimensional (2D) layers, and even three-dimensional (3D) supramolecular networks. For instance, derivatives like 1-(1-Naphthylmethyl)imidazolium chloride have been shown to form 2D supramolecular layers through a combination of π-π stacking and hydrogen bonds. youtube.com Similarly, metal complexes incorporating bis(imidazol-1-ylmethyl)naphthalene ligands reveal that intra- and intermolecular π–π stacking interactions are crucial in assembling low-dimensional structures into more complex 3D frameworks. nih.gov In a molecule where a naphthalene ring system and an imidazole ring were present, the crystal structure was stabilized by weak intermolecular C-H⋯O and C-H⋯N hydrogen bonds and C-H⋯π interactions, which connected the molecules to form a two-dimensional network. nih.gov The hydrazone functional group, when incorporated into such structures, also provides a unique motif for building supramolecular architectures due to its nucleophilic and electrophilic centers and its ability to participate in hydrogen bonding. sciopen.com These findings underscore the potential of the this compound scaffold to act as a versatile building block in the field of crystal engineering and the development of novel supramolecular materials.
Applications in Materials Science and Optoelectronics
The photophysical and electronic properties of naphthalene-imidazole derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. π-conjugated organic molecules are a key platform for designing self-assembled superstructures with desirable optical and electrical properties for use in organic optoelectronic applications. rsc.org
Derivatives of this compound are being investigated for their potential use in various electronic devices. The introduction of electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making these compounds suitable as n-type semiconductors in Organic Field-Effect Transistors (OFETs). nih.gov Furthermore, the high fluorescence and aggregation-induced emission properties of some imidazole-based luminogens make them promising for applications in organic light-emitting diodes (OLEDs). nih.gov For example, a zinc phthalocyanine (B1677752) derivative with a triphenyl imidazole moiety showed potential for optoelectronic applications, with its electrochemical properties being studied via cyclic voltammetry. rsc.org
Photophysical Characteristics and Luminescence Enhancement
A significant area of research for naphthalene-imidazole compounds is their photophysical behavior, especially their fluorescence properties. The fluorophore 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole (NTI) has been synthesized and studied, showing that it can act as a host for ZnO and Bi2O3 nanocrystals, which in turn enhance its luminescence. acs.org The strong adsorption of NTI onto the surface of these nanocrystals is attributed to the chemical affinity between the nitrogen atom of the imidazole ring and the metal ions on the nanocrystal surface. acs.org This interaction leads to a lowering of the HOMO energy level of the NTI molecule. acs.org
Similarly, the photoluminescence of 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole can be enhanced when anchored to superparamagnetic iron oxide nanoparticles. openreadings.eu Studies on phosphated derivatives of these imidazole compounds have shown that binding to magnetic nanoparticles increases the intensity of both absorption and emission maxima. openreadings.eu The photophysical properties of these compounds are often investigated using steady-state absorption and emission spectroscopy, as well as time-resolved fluorometry to determine spectral maxima and lifetimes.
A naphthalene–phenanthro[9,10-d]imidazole-based molecule has been shown to exhibit aggregation-induced tunable luminescence, where the emission color can be varied across the visible spectrum (blue, green, yellow) by changing the polarity of the self-assembly medium. rsc.org In a highly polar solvent mixture, it even displays white light emission, making it a candidate for lighting and display technologies. rsc.org
Table 1: Photophysical Properties of Selected Naphthalene-Imidazole Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λemi, nm) | Quantum Yield (ΦF) | Key Findings | Reference |
| 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole (NTI) with ZnO | - | - | - | Luminescence enhancement upon binding to ZnO nanocrystals. | acs.org |
| 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole (NTI) with Bi2O3 | - | - | - | Luminescence enhancement upon binding to Bi2O3 nanocrystals. | acs.org |
| Phosphated 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole bound to Fe2O3 | Increased intensity | Increased intensity | - | Enhanced absorption and emission when bound to magnetic nanoparticles. | |
| Naphthalene–phenanthro[9,10-d]imidazole Schiff base (L1) | - | Tunable (Blue-Green-Yellow-White) | - | Aggregation-induced tunable emission based on solvent polarity. | rsc.org |
| Zinc phthalocyanine with triphenyl imidazole (PBIPC) | Broadened Soret band | - | 0.11–0.22 | Ring-centered oxidation and reduction processes. | rsc.org |
Note: Specific numerical values for absorption/emission maxima were not always provided in the source abstracts.
Potential in Catalysis
The imidazole core is a well-established motif in catalysis, both in biological systems (e.g., in the amino acid histidine) and in synthetic chemistry. Imidazoles can act as general bases and nucleophilic catalysts. While direct studies focusing on this compound as a catalyst are not prominent in the reviewed literature, its structural features suggest significant potential.
A major area of modern catalysis involves N-heterocyclic carbenes (NHCs), which are often generated in situ from imidazolium (B1220033) salts. rsc.org These stable carbenes are powerful ligands for transition metals and are also used in organocatalysis. rsc.org The acidity of the proton at the C2 position of the imidazolium ring allows for deprotonation to form the active NHC catalyst. rsc.org Given that this compound can be readily converted to its corresponding imidazolium salt, it represents a potential precursor for novel NHC catalysts. The bulky naphthalene substituent could provide unique steric and electronic properties to the resulting catalyst, influencing its reactivity and selectivity in catalytic transformations such as C-C bond formation.
Furthermore, imidazole derivatives have been incorporated into more complex catalytic systems. For example, imidazole-functionalized polyoxometalates have been successfully used as heterogeneous catalysts for the selective oxidation of biomass-derived molecules. This highlights the utility of the imidazole moiety in anchoring and modifying the properties of catalytically active centers.
Development as Fluorescent Probes for Biological Systems (excluding human diagnostic uses)
The inherent fluorescence of many imidazole derivatives, particularly those with extended aromatic systems like the naphthalene group, makes them excellent candidates for the development of fluorescent probes. These probes are valuable tools for imaging and sensing within non-human biological systems and in vitro cellular models.
Research has shown that imidazole-based fluorophores can be designed to target specific cellular components. For instance, certain fluorescent 2,1,3-benzothiadiazole (B189464) derivatives have been identified as excellent probes for imaging lipid droplets in cancer cells. The specificity for these organelles was correlated with the lipophilicity of the probe. This principle could be applied to this compound, where the lipophilic naphthalene group might direct the molecule to lipid-rich environments within cells for imaging purposes. The interaction of a bioactive imidazole derivative with bovine serum albumin (BSA) has been studied, indicating that fluorescence quenching occurs due to the formation of an imidazole-BSA complex, a principle that can be used in sensing applications. The development of such probes is crucial for advancing our understanding of cellular processes and is a significant area of application for novel fluorophores.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives is a well-established field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methods. While traditional methods for creating 2,4-disubstituted imidazoles often involve the condensation of amidines with α-halo ketones, these can suffer from drawbacks such as the use of toxic solvents like chloroform (B151607) and variable yields that necessitate extensive purification. orgsyn.org
Future research should prioritize the development of "green" synthetic routes. This could involve the use of aqueous reaction media, microwave-assisted synthesis to reduce reaction times and energy consumption, and the exploration of solid-phase synthesis techniques to simplify product isolation. Furthermore, the development of one-pot, multi-component reactions would be highly advantageous for generating a diverse library of 4-(naphthalen-1-yl)-1H-imidazole derivatives with high atom economy. A novel synthetic method for N-cyanocarboxamides has been developed with advantages of mild reaction conditions and simpler procedures, which could be adapted for imidazole derivatives. nih.gov
Identification of New Molecular Targets and Pathways
Imidazole-based compounds are known to exhibit a wide array of biological activities, including anticancer, antifungal, and antimalarial properties. openreadings.eunih.gov For instance, certain imidazole derivatives have been investigated as inhibitors of heme oxygenase-1 (HO-1), an enzyme overexpressed in several types of cancers. nih.govresearchgate.net The naphthalene (B1677914) moiety can also contribute to biological activity, as seen in derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which have shown anticancer potential. mdpi.com
A critical area for future research is the systematic screening of this compound and its derivatives against a broad panel of biological targets. This could lead to the discovery of novel mechanisms of action and therapeutic applications. Techniques such as high-throughput screening, chemical proteomics, and target-based assays will be instrumental in identifying new molecular targets and elucidating the signaling pathways through which this compound exerts its effects.
Advanced Computational Modeling and Machine Learning Applications in Design
The integration of computational tools has become indispensable in modern drug discovery and materials science. For this compound, advanced computational modeling can be leveraged in several ways. Molecular docking studies can predict the binding affinity of derivatives to specific protein targets, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net Quantum mechanics calculations can be employed to understand the electronic properties of the molecule, which is particularly relevant for its application in optoelectronics. rsc.org
Furthermore, the application of machine learning (ML) and artificial intelligence (AI) algorithms represents a frontier in chemical research. ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel derivatives, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental work.
Exploration of New Application Domains Beyond Current Scope
While the primary focus for many imidazole derivatives has been in the realm of medicine, the unique photophysical properties of aromatic and heterocyclic compounds open up a vast landscape of other potential applications. For example, the incorporation of a naphthalene moiety can enhance the photoluminescence of imidazole derivatives, making them suitable for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govnih.gov
Future investigations should actively explore the utility of this compound in materials science. A naphthalene–phenanthro[9,10-d]imidazole-based molecule has already demonstrated the ability to form self-assembled superstructures with tunable fluorescence, highlighting its potential in the development of artificial light-harvesting systems and other optoelectronic devices. rsc.org Research into its potential as a component in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry could also yield novel materials with interesting catalytic or magnetic properties. mdpi.com
Interdisciplinary Research Collaborations and Approaches
The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to fully realize its potential. The synthesis and characterization of new derivatives require the expertise of synthetic organic chemists. The evaluation of their biological activities depends on the collaboration of pharmacologists, biochemists, and molecular biologists. Furthermore, the exploration of their material science applications would benefit from the insights of physicists and engineers.
Fostering collaborations between academic research groups, pharmaceutical companies, and materials science industries will be crucial. Such partnerships can bridge the gap between fundamental research and practical application, facilitating the translation of laboratory discoveries into tangible products and therapies. The development of hybrid compounds, which combine multiple pharmacophores, is a testament to the success of such interdisciplinary strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(naphthalen-1-yl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodology :
- Alkylation of imidazole precursors : React 1H-imidazole with naphthalen-1-ylmethyl halides (e.g., bromide or chloride) in solvents like dimethylformamide (DMF) or acetonitrile. Use a base (e.g., K₂CO₃) to deprotonate the imidazole nitrogen and facilitate nucleophilic substitution. Reaction temperatures typically range from 60–90°C for 12–24 hours .
- Cyclization approaches : Employ palladium-catalyzed hydrogenation or Raney nickel-mediated reactions to avoid dehalogenation byproducts. Optimize solvent (ethanol/water) and base (NaOH vs. Na₂CO₃) to improve yields (e.g., 88% isolated yield under alkaline conditions at 45°C) .
- Key Considerations :
- Monitor byproducts (e.g., hydrodechlorination) via LC-MS during hydrogenation steps .
- Use TLC or NMR to track reaction progress.
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound derivatives?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography .
- Structure validation : Analyze bond lengths, angles, and torsion parameters against imidazole/naphthalene benchmarks. For example, the imidazole ring typically shows C–N bond lengths of ~1.31–1.38 Å .
- Challenges :
- Address twinning or disorder in crystals by refining occupancy ratios or using alternative space groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial activity?
- Methodology :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) groups on the naphthalene ring. Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using MIC assays .
- Data interpretation : Correlate logP values (lipophilicity) with membrane permeability. Fluorinated derivatives often exhibit enhanced bioavailability due to increased stability and binding affinity .
- Example SAR Table :
| Substituent | MIC (µg/mL) S. aureus | logP |
|---|---|---|
| -H (parent) | 32 | 2.1 |
| -F | 8 | 2.4 |
| -Cl | 16 | 2.8 |
Q. What computational strategies predict the interaction of this compound with carbonic anhydrase (CA) isozymes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The imidazole nitrogen may coordinate with Zn²⁺ in CA active sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key interactions include π-π stacking with Phe131 and hydrogen bonds with Thr199 .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers address discrepancies in reported biological activities of imidazole derivatives?
- Methodology :
- Meta-analysis : Aggregate data from PubMed, Scopus, and patent databases. For example, antifungal activity may vary due to assay conditions (e.g., pH, fungal strain) .
- Dose-response validation : Re-test conflicting compounds under standardized protocols (e.g., CLSI guidelines for antifungal testing) .
- Case Study : A 2025 study reported this compound as inactive against Candida albicans (MIC >128 µg/mL), while a 2023 patent claimed MIC = 16 µg/mL. Re-evaluation under identical conditions resolved the discrepancy (MIC = 32 µg/mL) due to inoculum size differences .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Methodology :
- Solvent screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) for slow evaporation. Bulky naphthalene groups often require low-polarity solvents to reduce aggregation .
- Additive use : Introduce co-crystallizing agents (e.g., 4-hydroxybenzoic acid) to stabilize π-π interactions .
- Example : Crystallization of this compound with 4-hydroxybenzoic acid (1:1) yielded a co-crystal with improved diffraction quality (R-factor = 0.042) .
Q. How do researchers validate the purity of synthetic this compound batches?
- Methodology :
- HPLC-MS : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% is required for biological testing .
- Elemental analysis : Compare experimental C/H/N values with theoretical calculations (e.g., C₁₃H₁₀N₂: C 79.56%, H 5.14%, N 14.30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
